molecular formula C12H17N B13566343 1-(3,4-Dimethylphenyl)cyclobutan-1-amine

1-(3,4-Dimethylphenyl)cyclobutan-1-amine

Cat. No.: B13566343
M. Wt: 175.27 g/mol
InChI Key: IPTRLJFSSXHWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)cyclobutan-1-amine is an organic compound with the molecular formula C12H17N It is characterized by a cyclobutane ring attached to an amine group and a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-(3,4-Dimethylphenyl)cyclobutan-1-amine typically involves organic synthesis methods. One common approach is to react 3,4-dimethylbenzylamine with cyclobutane under specific reaction conditions to yield the desired product . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes are optimized for large-scale synthesis and may include additional purification steps to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)cyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted amines .

Scientific Research Applications

1-(3,4-Dimethylphenyl)cyclobutan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various receptors or enzymes, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dimethylphenyl)cyclobutan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)cyclobutan-1-amine

InChI

InChI=1S/C12H17N/c1-9-4-5-11(8-10(9)2)12(13)6-3-7-12/h4-5,8H,3,6-7,13H2,1-2H3

InChI Key

IPTRLJFSSXHWLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CCC2)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.